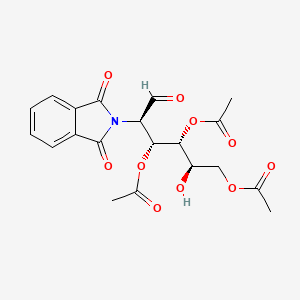
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including a dioxoisoindolinyl moiety, hydroxy group, and triacetate esters, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate typically involves multi-step organic reactions. The starting materials may include phthalic anhydride, amino acids, and acetic anhydride. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The optimization of reaction parameters and the use of efficient catalysts are crucial for achieving high purity and yield.
化学反应分析
Types of Reactions
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxoisoindolinyl moiety can be reduced to form a dihydro derivative.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution of the acetate groups may result in the formation of esters or amides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of (2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxyhexane-1,3,4-triyl triacetate: A similar compound with a different oxidation state.
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl trimethyl ester: A compound with methyl esters instead of acetate groups.
Uniqueness
(2R,3R,4R,5R)-5-(1,3-Dioxoisoindolin-2-yl)-2-hydroxy-6-oxohexane-1,3,4-triyl triacetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
属性
分子式 |
C20H21NO10 |
|---|---|
分子量 |
435.4 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-2-hydroxy-6-oxohexyl] acetate |
InChI |
InChI=1S/C20H21NO10/c1-10(23)29-9-16(26)18(31-12(3)25)17(30-11(2)24)15(8-22)21-19(27)13-6-4-5-7-14(13)20(21)28/h4-8,15-18,26H,9H2,1-3H3/t15-,16+,17+,18+/m0/s1 |
InChI 键 |
ZOYOUUGXSDKHCQ-BSDSXHPESA-N |
手性 SMILES |
CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
规范 SMILES |
CC(=O)OCC(C(C(C(C=O)N1C(=O)C2=CC=CC=C2C1=O)OC(=O)C)OC(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


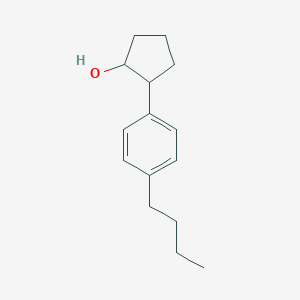
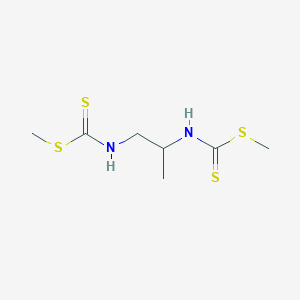
![Benzo[g]pteridine, riboflavin deriv.](/img/structure/B13409392.png)
![N-(1-azabicyclo[2.2.2]octan-4-yl)-6-chloro-4-methyl-3-oxo-1,4-benzoxazine-8-carboxamide](/img/structure/B13409396.png)

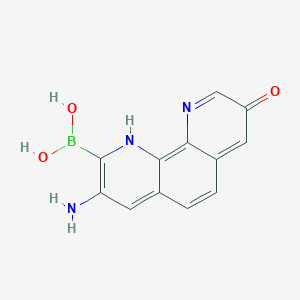
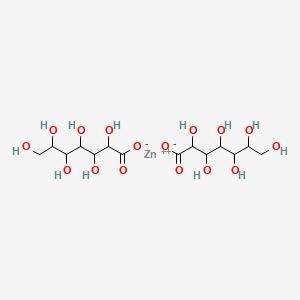
![1-[(4-Chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)methyl]piperazine](/img/structure/B13409415.png)
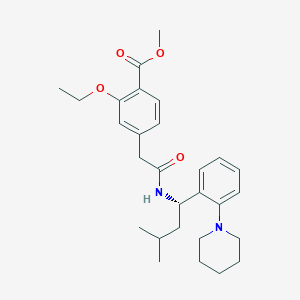
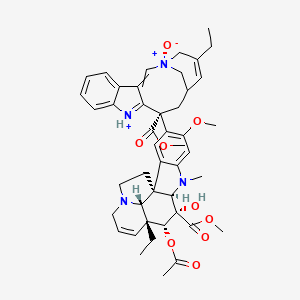
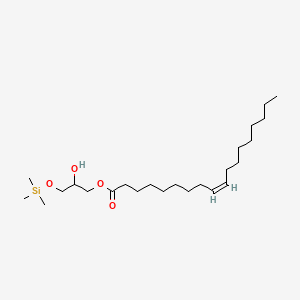
![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13409454.png)
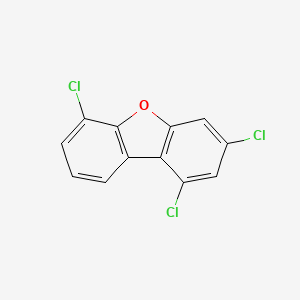
![N-[(3beta)-24-Oxo-3-(sulfooxy)chol-5-en-24-yl]-glycine Disodium Salt](/img/structure/B13409459.png)
